N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate
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Overview
Description
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate typically involves the reaction of 2-methylpyrimidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetate form is obtained by reacting the resulting amine with acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-methylpyrimidin-5-yl)methanone, while reduction could produce N-Methyl-1-(2-methylpyrimidin-5-yl)methanol.
Scientific Research Applications
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine
Uniqueness
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
acetic acid;N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C7H11N3.C2H4O2/c1-6-9-4-7(3-8-2)5-10-6;1-2(3)4/h4-5,8H,3H2,1-2H3;1H3,(H,3,4) |
InChI Key |
QQYABAWULHNROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC.CC(=O)O |
Origin of Product |
United States |
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